![molecular formula C14H14O3 B6328928 6-Propoxy-2-naphthoic acid CAS No. 561013-50-1](/img/structure/B6328928.png)
6-Propoxy-2-naphthoic acid
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Overview
Description
Mechanism of Action
Mode of Action
It’s known that the compound is involved in the protodeboronation of pinacol boronic esters . This process involves a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The compound is known to be involved in the protodeboronation of pinacol boronic esters, which is a valuable transformation in organic synthesis . This process can be applied to various organic compounds, indicating that 6-Propoxy-2-naphthoic acid may influence a range of biochemical pathways .
Result of Action
The compound is known to participate in the protodeboronation of pinacol boronic esters, suggesting it may influence the structure and function of these and potentially other molecules .
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-Propoxy-2-naphthoic acid in lab experiments is that it is relatively inexpensive and easy to synthesize. In addition, this compound is stable and can be stored at room temperature. However, one of the main limitations of using this compound in lab experiments is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Future Directions
There are a variety of future directions for research involving 6-Propoxy-2-naphthoic acid. One potential direction is to further explore the biochemical and physiological effects of this compound. This could include studies of its effects on cell signaling pathways, gene expression, and enzyme activity. In addition, further research could be done to explore the potential therapeutic applications of this compound, such as its use in the treatment of certain diseases. Finally, further research could be done to explore the potential uses of this compound in industrial processes, such as its use as an antioxidant in food products.
Synthesis Methods
6-Propoxy-2-naphthoic acid can be synthesized in a variety of ways. The most common method is through the reaction of 2-naphthol and propylene oxide in the presence of an acid catalyst, such as sulfuric acid. This reaction yields a mixture of this compound and other isomeric compounds, which can be separated by chromatography. This compound can also be synthesized through the reaction of 2-naphthol and ethylene oxide, or through the reaction of 2-naphthol and propylene oxide in the presence of a base catalyst.
Scientific Research Applications
6-Propoxy-2-naphthoic acid is widely used in scientific research. It is used in studies of cell signaling, as it has been found to interact with receptor proteins and modulate their activity. This compound has also been used to study the effects of oxidative stress, as it has been found to possess antioxidant properties. In addition, this compound has been used in studies of enzyme inhibition, as it has been found to inhibit the activity of certain enzymes. This compound is also used in studies of gene expression, as it has been found to modulate the expression of certain genes.
Safety and Hazards
properties
IUPAC Name |
6-propoxynaphthalene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-2-7-17-13-6-5-10-8-12(14(15)16)4-3-11(10)9-13/h3-6,8-9H,2,7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJJVIAKWJHUMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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